
N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that has gained significant attention in recent years due to its potential cognitive enhancing effects. Noopept is a derivative of the racetam family of nootropics and is believed to work by modulating the activity of glutamate and acetylcholine neurotransmitter systems in the brain.
作用機序
Noopept is believed to work by modulating the activity of glutamate and acetylcholine neurotransmitter systems in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and Noopept has been shown to increase glutamate levels, which may enhance synaptic plasticity and improve cognitive function. Acetylcholine is another important neurotransmitter involved in learning and memory, and Noopept has been shown to increase acetylcholine levels in the brain, which may also contribute to its cognitive enhancing effects.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects, including increasing the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, Noopept has been shown to increase the density of dopamine D2 and serotonin 5-HT1A receptors in the brain, which may contribute to its mood-enhancing effects.
実験室実験の利点と制限
One of the main advantages of using Noopept in lab experiments is its high potency, which allows for lower doses to be used compared to other nootropic compounds. This can be beneficial in reducing the risk of side effects and improving the accuracy of experimental results. However, one limitation of using Noopept in lab experiments is its relatively short half-life, which may require frequent dosing to maintain its effects.
将来の方向性
There are several future directions for research on Noopept, including investigating its potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term safety and efficacy of Noopept use, particularly in healthy individuals. Finally, research is needed to identify optimal dosing regimens and potential drug interactions with Noopept.
合成法
Noopept is synthesized through the reaction of N-(1-isopropyl-2-methylpropyl)-2-(2-nitrophenyl)acetamideyl-L-prolylglycine with ethyl ester. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
科学的研究の応用
Noopept has been extensively studied for its potential cognitive enhancing effects. Several studies have reported that Noopept can improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Additionally, Noopept has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)15(11(3)4)16-14(18)9-12-7-5-6-8-13(12)17(19)20/h5-8,10-11,15H,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMDCSNIWIWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5693181.png)
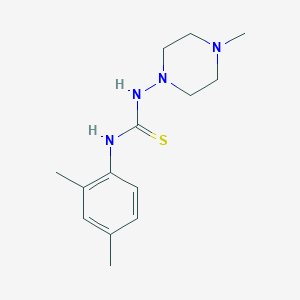
![2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5693200.png)
![3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B5693211.png)
![N,N,4-trimethyl-2-{[3-(2-thienyl)acryloyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B5693217.png)
![ethyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5693221.png)
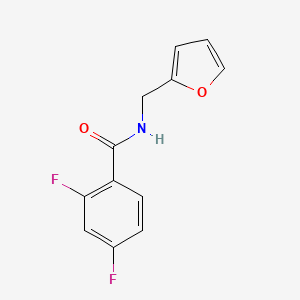
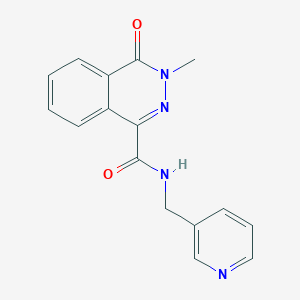
![3-[(1-naphthylacetyl)hydrazono]-N-2-pyridinylbutanamide](/img/structure/B5693248.png)
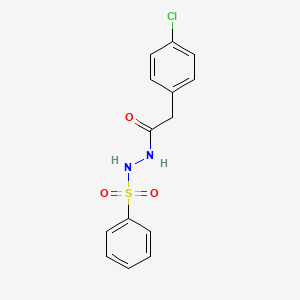
![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
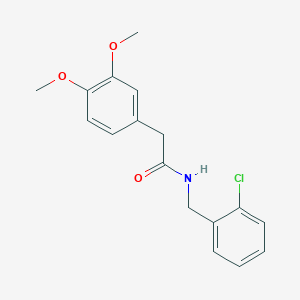
![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)